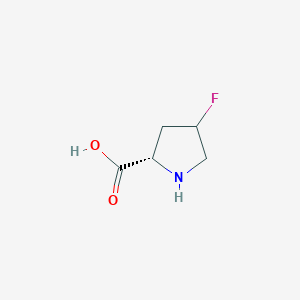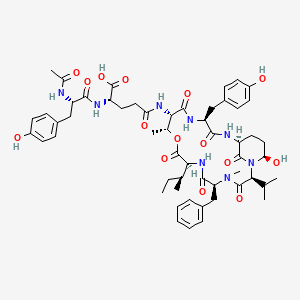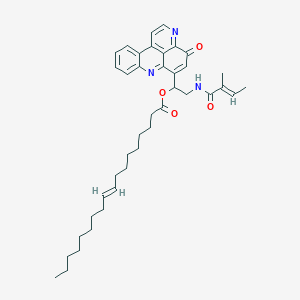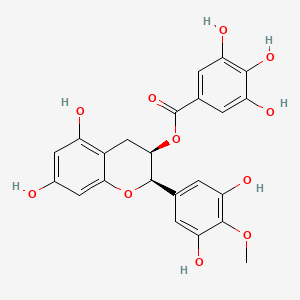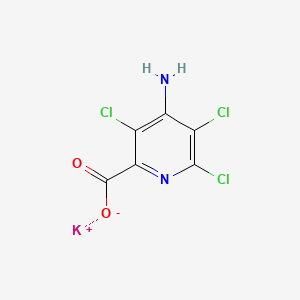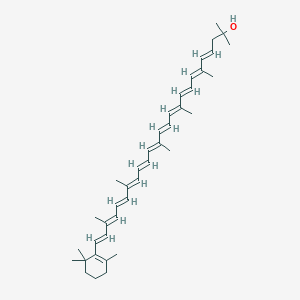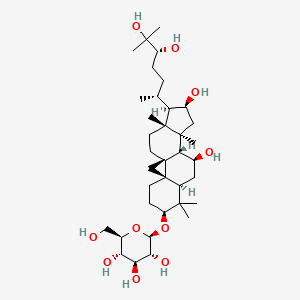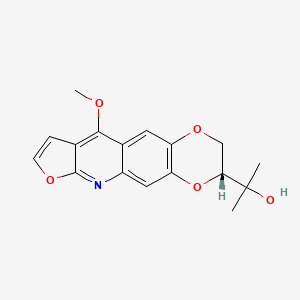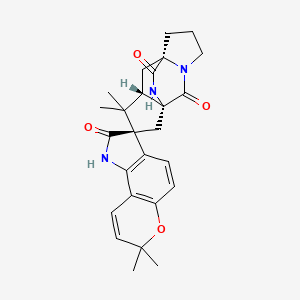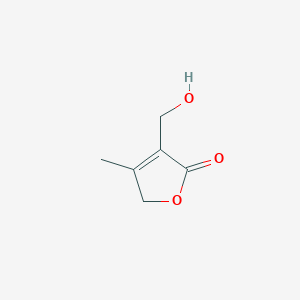
3-hydroxymethyl-4-methyl-furan-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxymethyl-4-methyl-furan-2(5H)-one is a butenolide that is furan-2(5H)-one substituted by a hydroxymethyl group at position 3 and a methyl group at position 4. Isolated from an edible mushroom Mycoleptodonoides aitchisonii, it exhibits protective activity against endoplasmic reticulum (ER) stress dependent cell death. It has a role as a metabolite and a neuroprotective agent. It is a butenolide and a primary alcohol.
Applications De Recherche Scientifique
Enzymatic Synthesis in Biobased Polyesters
3-Hydroxymethyl-4-methyl-furan-2(5H)-one is valued in the enzymatic synthesis of biobased polyesters. It is used with diacid ethyl esters and catalyzed by Candida antarctica Lipase B, leading to novel biobased furan polyesters with molecular weights around 2000 g/mol. This research highlights its potential in creating sustainable and eco-friendly materials (Jiang et al., 2014).
Catalytic Reduction in Biorefinery
In biorefinery, this compound is integral in the catalytic reduction of biomass-derived furanic compounds. It plays a role in the production of various chemicals, including furfuryl alcohol and bis(hydroxymethyl)furan, through reactions like hydrogenation and C–O hydrogenolysis (Nakagawa et al., 2013).
Antioxidant Activity
This compound shows effectiveness in scavenging superoxide anions, indicating potential antioxidant properties. It is particularly effective with certain substitutions, such as an isobutyl substituent in the furan ring (Point et al., 1998).
Synthesis in Cancer Chemoprevention
A variant, 5-hydroxy-3-methyl-4-propylsulfanyl-5H-furan-2-one, has been synthesized and is recognized for its anticancer properties. This underscores the compound's potential in medicinal chemistry and cancer treatment (Borikar et al., 2011).
Role in Biochemical Analysis
In analytical chemistry, particularly in the analysis of compounds like patulin in food items, derivatives of 3-hydroxymethyl-4-methyl-furan-2(5H)-one are used as internal standards. This application demonstrates its importance in ensuring accuracy and precision in food safety testing (Llovera et al., 2005).
Biological Activity Studies
Derivatives of this compound have shown significant biological activities, including cytotoxicity against cancer cell lines and bacterial strains. This indicates its potential in developing new therapeutic agents (Phutdhawong et al., 2019).
Propriétés
Nom du produit |
3-hydroxymethyl-4-methyl-furan-2(5H)-one |
|---|---|
Formule moléculaire |
C6H8O3 |
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
4-(hydroxymethyl)-3-methyl-2H-furan-5-one |
InChI |
InChI=1S/C6H8O3/c1-4-3-9-6(8)5(4)2-7/h7H,2-3H2,1H3 |
Clé InChI |
HVNDECDCMWQSGR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)OC1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



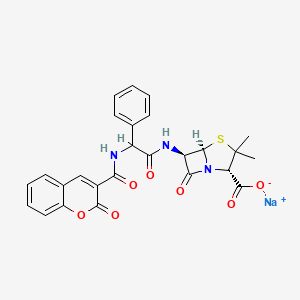

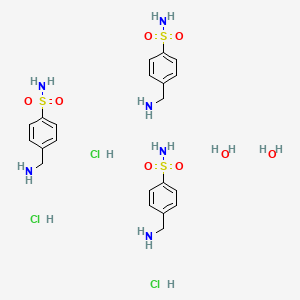
![methyl 8-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1262511.png)
![N-(4-phenoxyphenyl)carbamic acid [(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester](/img/structure/B1262512.png)
